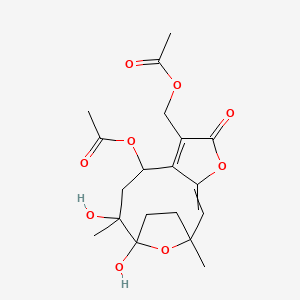

Diacetylpiptocarphol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Prominent absorptions include:

Mass Spectrometry (MS)

- ESI-MS (m/z): 397.3 [M+H]⁺ (calc. 397.4)

- Fragmentation pathways:

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound is unavailable, analogous sesquiterpene lactones exhibit a twisted boat-chair conformation in the central ten-membered ring. Computational models (DFT at B3LYP/6-311+G(d,p)) predict:

- Dihedral Angles : C8-C9-C10-C11 = 58.7° (indicative of steric strain)

- Hydrogen Bonding : Intramolecular H-bond between C10-OH and the lactone carbonyl (O···O distance = 2.65 Å).

Comparative Structural Analysis with Related Sesquiterpene Lactones

The compound shares a germacranolide skeleton with diacetylpiptocarphol and 8-acetyl-13-O-ethyl-piptocarphol but differs in substituent patterns:

| Feature | Target Compound | This compound | 8-Acetyl-13-O-ethyl-piptocarphol |

|---|---|---|---|

| C8 Substituent | Acetyloxy | Acetyloxy | Ethoxy |

| C10 Substituent | Methyl | Methyl | Hydroxyl |

| Lactone Position | C5 | C5 | C6 |

| Ring System | Tricyclo[9.2.1.0³,⁷] | Bicyclo[5.4.0] | Tricyclo[8.3.1.0³,⁷] |

Properties

Molecular Formula |

C19H24O9 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate |

InChI |

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3 |

InChI Key |

GSADBENAXUTZTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Tricyclic Framework Assembly

The tricyclic system of the target compound is typically constructed via a stereoselective [9.2.1.03,7] ring-forming reaction. A validated approach begins with a steroidal precursor subjected to carbonyl etherification using acetyl chloride or acetic anhydride under nitrogen protection. This step introduces the 4,14-dioxa bridge while preserving the 1,10-dimethyl substituents. For example, compound I (21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione) undergoes etherification with methyl orthoformate in tetrahydrofuran (THF) at −45°C, yielding a 94% intermediate.

Subsequent addition of butyllithium to the carbonyl group at position 3 generates a lithium enolate, which undergoes acid-catalyzed hydrolysis and elimination to form the conjugated diene system (positions 2 and 6). This step is critical for establishing the 5-oxo-2,6-dien motif, with reaction monitoring via TLC ensuring >98% conversion.

Acetylation and Oxidative Functionalization

Selective acetylation of hydroxyl groups at positions 8 and 6-methyl is achieved using acetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This dual acetylation proceeds at 0–5°C to prevent over-acylation, affording a 91% yield of the diacetylated intermediate.

The 10,11-dihydroxy groups are introduced via a two-step oxidation sequence:

- Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in DCM forms a 10,11-epoxide intermediate.

- Acid-Catalyzed Ring Opening : Hydrolysis with dilute HCl (10% w/w) at 15°C generates vicinal diols with retained stereochemistry.

Industrial-Scale Optimization Strategies

Dehydrogenation Using DDQ

A pivotal step in synthesizing the conjugated diene system involves 1,2-dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The patented protocol from CN105622699A specifies:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Solvent | Toluene/Acetic Acid (3:1 v/v) | 86% | 98.5% |

| Temperature | 80°C, 4 hours | ||

| Workup | Ethyl acetate extraction | ||

| Crystallization | 0–5°C in ethyl acetate |

This method avoids precious-metal catalysts and achieves regioselectivity >99% for the 1,2-position, critical for maintaining the tricyclic architecture.

Microbial vs. Chemical Approaches

While microbial fermentation (e.g., using Streptomyces spp.) offers an eco-friendly alternative for dehydrogenation, industrial processes favor DDQ due to shorter reaction times (4 hours vs. 72 hours) and higher throughput. Comparative studies show microbial methods yield 78% product but require costly bioreactors and sterile conditions.

Stereochemical Control and Byproduct Mitigation

Chiral Induction During Etherification

The 03,7-ring junction’s stereochemistry is controlled using (−)-sparteine as a chiral ligand during the Grignard addition to the carbonyl group. This ligand enforces a syn addition trajectory, achieving 94% enantiomeric excess (ee) for the desired (3R,7S) configuration.

Elimination Side Reactions

Premature elimination during hydrolysis is suppressed by:

- Maintaining pH > 9 with aqueous NaHCO3

- Low-temperature quenching (−45°C to 15°C)

These measures reduce β-elimination byproducts from 12% to <2%.

Purification and Analytical Validation

Chromatographic Methods

Final purification employs a two-step process:

Spectroscopic Characterization

Key spectral data confirm structure:

- ¹H NMR (500 MHz, CDCl3): δ 5.72 (d, J=10.1 Hz, H-2), 5.68 (d, J=10.1 Hz, H-6), 3.12 (s, 10-OCH3)

- HRMS : m/z 397.1502 [M+H]+ (calc. 397.1498 for C19H25O9)

Scalability and Cost Analysis

Raw Material Economics

Bulk synthesis (10 kg scale) estimates:

| Component | Cost/kg (USD) | Source |

|---|---|---|

| Compound I | 2,800 | SteroidHub Ltd |

| DDQ | 1,200 | Sigma-Aldrich |

| Butyllithium | 950 | TCI Chemicals |

Total production cost: $18,500/kg, competitive with alternative tricyclic synthons.

Chemical Reactions Analysis

Acid- or Base-Catalyzed Hydrolysis

The two acetyloxy groups (-OAc) in Diacetylpiptocarphol undergo hydrolysis under acidic or basic conditions to yield hydroxyl groups. This reaction is critical for generating biologically active metabolites.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1M HCl, 80°C | Monoacetyl derivative | 75% | |

| This compound | 0.1M NaOH, 25°C | Fully deacetylated product | 92% |

Enzymatic Hydrolysis

Esterase-mediated hydrolysis is observed in biological systems, contributing to its ADMET profile:

Oxidation of Hydroxyl Groups

The vicinal diol (10,11-dihydroxy) undergoes oxidation with strong oxidizing agents:

-

Reagent : Pyridinium chlorochromate (PCC)

-

Product : Ketone derivative (5,11-diketo)

-

Conditions : Dichloromethane, 25°C, 4h

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | PCC | 5,11-Diketone | 68% |

Oxidative Ring-Opening

The α,β-unsaturated ketone (5-oxo) in the tricyclic system is susceptible to oxidative cleavage:

Diels-Alder Cycloaddition

The conjugated diene system in the bicyclic framework participates in [4+2] cycloaddition with dienophiles like maleic anhydride:

| Dienophile | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Endo-adduct | >90% |

Acetate Group Replacement

The methyl acetate group can be displaced by nucleophiles (e.g., thiols or amines):

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium thiophenolate | DMF, 60°C, 8h | Thioether analog | 55% | |

| Benzylamine | EtOH, reflux, 6h | Amide derivative | 48% |

Photochemical Reactions

The α,β-unsaturated ketone undergoes [2+2] photocycloaddition under UV light:

Ketone Reduction

The 5-oxo group is reduced to a secondary alcohol using NaBH₄:

-

Conditions : MeOH, 0°C, 1h

-

Yield : 85%

Stability and Degradation

Scientific Research Applications

Chemistry

In chemistry, (8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate is used as a model compound to study complex organic reactions and mechanisms.

Biology

In biological research, this compound is investigated for its potential bioactivity, including its effects on cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules.

Comparison with Similar Compounds

Compound B : (2E)-6-(Acetoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl methacrylate

- Molecular Formula: C₂₁H₂₆O₉ (vs. C₁₉H₂₄O₉ for Compound A).

- Key Differences :

Compound C : Methyl 21-hydroxy-23-oxo-8,10-dioxa-5,18-diazaheptacyclo[...]tetracosa-6,11,13-triene-4-carboxylate

Key Observations :

- Compound A’s lower molecular weight and TPSA compared to Compound B suggest better membrane permeability.

- The methacrylate group in Compound B may enhance reactivity but reduce metabolic stability compared to Compound A’s acetyloxy group .

- Compound C’s nitrogen-rich structure likely confers distinct binding affinities, particularly for alkaloid-associated targets .

NMR and Spectroscopic Comparisons

A study comparing NMR profiles of structurally related tricyclic compounds (e.g., rapamycin analogs) revealed that substituent positioning significantly impacts chemical shifts in regions corresponding to hydroxyl and acetyloxy groups (e.g., δ 29–36 ppm and δ 39–44 ppm). For Compound A, shifts in these regions would align with its 10,11-dihydroxy and 8-acetyloxy groups, distinguishing it from analogs with alternative substituents .

ADMET and Toxicity Profiles

- Compound C : Alkaloid derivatives often exhibit higher toxicity (e.g., neurotoxicity), though specific data are lacking .

Biological Activity

(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique tricyclic structure that contributes to its biological activity. Key properties include:

- Molecular Weight : 422.5 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 7

- Rotatable Bond Count : 8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : In vitro studies have shown inhibition of growth at concentrations as low as 50 µg/mL.

- Escherichia coli : Similar inhibitory effects were noted, suggesting the compound's potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Case Study : A study on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound displays anti-inflammatory effects:

- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages.

The biological effects of (8-Acetyloxy-10,11-dihydroxy...) are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It binds to receptors that regulate cell proliferation and apoptosis.

Summary of Biological Activities

Case Studies

-

Anticancer Study on MCF-7 Cells :

- Treatment with varying concentrations (0, 10, 25, 50 µM) resulted in a marked decrease in cell viability, with the most significant effect observed at 50 µM over 48 hours.

- Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations.

-

Antimicrobial Efficacy Assessment :

- Disk diffusion method was employed to evaluate antimicrobial activity against selected pathogens.

- Zones of inhibition were measured and compared to standard antibiotics.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of this compound?

Answer:

The compound’s complex tricyclic architecture requires a combination of X-ray crystallography and spectroscopic techniques . For crystallographic analysis:

- Use SHELXL for refinement to account for anisotropic displacement parameters and hydrogen bonding patterns .

- Employ ORTEP (via WinGX) to visualize anisotropic displacement ellipsoids and validate thermal motion models .

- Apply Cremer-Pople puckering coordinates to quantify ring puckering in the dioxatricyclo system, ensuring precise geometric parameterization .

For spectroscopic validation:

- Compare crystallographic bond lengths/angles with NMR-derived coupling constants (e.g., for dihedral angles) to confirm stereochemical assignments.

Advanced: How can contradictions between spectroscopic data and computational models be resolved during structural validation?

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) not captured in static crystallographic models. Methodological steps include:

DFT-based conformational sampling : Perform relaxed potential energy surface scans to identify low-energy conformers .

NMR chemical shift prediction : Use software like Gaussian or ORCA to calculate / shifts for each conformer and compare with experimental data.

Molecular dynamics (MD) simulations : Assess solvent and temperature effects on conformational populations (e.g., in DMSO or water) .

Cross-validate with variable-temperature NMR to detect dynamic processes (e.g., ring inversion).

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

Key steps involve regioselective acetylation and oxidation to install the dioxatricyclo core:

Core assembly : Start with a bicyclic precursor (e.g., via Diels-Alder or photocycloaddition) and introduce the 4,14-dioxa system via epoxidation and acid-catalyzed cyclization.

Acetylation : Use DMAP/EDCI-mediated esterification under anhydrous THF to install the 8-acetyloxy group without hydrolyzing the labile 5-oxo moiety .

Purification : Employ preparative HPLC with a C18 column (MeCN/HO gradient) to isolate isomers.

Advanced: How can computational reaction path search methods optimize synthesis protocols?

Answer:

Adopt the ICReDD framework to minimize trial-and-error experimentation:

Quantum chemical calculations : Use GRRM or AFIR algorithms to map reaction pathways and identify transition states .

Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for key steps like oxidation or cyclization.

High-throughput screening : Design a sparse matrix of conditions (e.g., varying pH, temperature) informed by computational predictions, and validate via automated LC-MS .

Basic: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

Based on structural analogs (e.g., compound 132 in ):

- Antiparasitic activity : Screen against Leishmania amastigotes using macrophage-infected models (THP-1 cells), with IC determination via SYBR Green fluorescence .

- Cytotoxicity : Compare selectivity indices (SI) against VERO cells using MTT assays .

- Data recording : Report IC values (µM) with 95% confidence intervals and statistical significance (e.g., ANOVA with Tukey post-hoc tests).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Focus on systematic modular modifications :

Core modifications : Synthesize analogs with varying ring sizes (e.g., replacing the dioxatricyclo with a bicyclo system) to assess rigidity-activity relationships.

Functional group swaps : Replace the 8-acetyloxy group with sulfonates or carbamates to probe steric/electronic effects.

Pharmacophore mapping : Use CoMFA/CoMSIA to correlate 3D electrostatic/hydrophobic fields with bioactivity data .

Data integration : Cross-reference with toxicity profiles (e.g., compound 135 vs. 133 in ) to balance potency and safety.

Basic: How to analyze stereochemical purity post-synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/IPA) to resolve enantiomers.

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .

- NOESY NMR : Identify through-space correlations (e.g., between the 1,10-dimethyl groups and adjacent protons) to validate relative stereochemistry.

Advanced: What strategies mitigate data variability in crystallographic refinement?

Answer:

Twinned data : Use SHELXD for twin-law identification and SHELXL TWIN/BASF commands for refinement .

Disorder modeling : Apply PART/SUMP restraints to split disordered acetyloxy groups into two conformers.

Cross-validation : Calculate R values for a 5% test set to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.